molecular formula C18H20O6 B14332406 Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis- CAS No. 109217-64-3

Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-

Cat. No.: B14332406
CAS No.: 109217-64-3
M. Wt: 332.3 g/mol
InChI Key: MOWIKVHFTUBNIZ-UHFFFAOYSA-N
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Description

Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis- (CAS: Not explicitly listed in evidence; referred to as "4,4′-[2,7-Naphthalenediylbis(oxy)] diphthalic acid" in ) is a naphthalene-based bis-ether derivative with two butanoic acid groups symmetrically linked via oxygen atoms at the 2,7-positions of the naphthalene core. Its molecular formula is C₂₆H₁₆O₁₀ (molecular weight: 487.06 g/mol), distinguishing it from simpler butanoic acid derivatives due to its extended aromatic framework.

Properties

CAS No.

109217-64-3

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

4-[7-(3-carboxypropoxy)naphthalen-2-yl]oxybutanoic acid

InChI

InChI=1S/C18H20O6/c19-17(20)3-1-9-23-15-7-5-13-6-8-16(12-14(13)11-15)24-10-2-4-18(21)22/h5-8,11-12H,1-4,9-10H2,(H,19,20)(H,21,22)

InChI Key

MOWIKVHFTUBNIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OCCCC(=O)O)OCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid typically involves the reaction of 2,7-dihydroxynaphthalene with 4-bromobutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of the naphthalene core attack the bromine atoms of the butanoic acid, forming ether linkages.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The ether linkages can be targeted for substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthalene-2,7-dicarboxylic acid.

    Reduction: Formation of 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its structural rigidity and functional versatility.

Mechanism of Action

The mechanism by which 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of butanoic acid derivatives allows for targeted comparisons based on substituents, molecular topology, and applications. Below is a detailed analysis of analogous compounds:

Structural Analogues

Compound Name (CAS) Molecular Formula Key Features Applications/Properties
Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis- C₂₆H₁₆O₁₀ Naphthalene diylbis(oxy) core; two terminal carboxylic acids Potential bioactive component in fungal extracts
Butanoic acid, 4,4'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]bis- (97546-49-1) C₂₄H₃₀O₉ Phenylene-ether-ethane bridges; less oxygenated Undisclosed; likely a polymer intermediate due to ether linkages
4,4′-Methylenebis(3-hydroxy-2-naphthoic acid) C₂₃H₁₆O₆ Methylene bridge; hydroxyl and carboxylic acid groups Chelating agent for metal coordination (e.g., copper complexes in )
Hexa-TMS Butanoic acid, 2,4-bis[(trimethylsilyl)oxy]- C₁₆H₃₈O₄Si₄ Trimethylsilyl (TMS) protecting groups; lipophilic Toxic metabolite linked to chronic kidney disease ()
4,4-bis(octyloxy)butanoic acid sodium salt C₂₀H₃₇NaO₅ Alkyl ether chains; sodium salt form Lipid nanoparticle synthesis (enhanced water solubility)

Functional and Reactivity Comparisons

  • Polarity and Solubility: The target compound’s naphthalene core and carboxylic acid groups confer moderate polarity, likely limiting water solubility compared to sodium salts (e.g., 4,4-bis(octyloxy)butanoic acid sodium salt) . Trimethylsilyl-protected derivatives (e.g., hexa-TMS butanoic acid) exhibit high lipophilicity, influencing their bioaccumulation and toxicity .
  • Chemical Stability :

    • Ether linkages (as in the target compound) are hydrolytically stable compared to ester-containing analogues (e.g., Bendamustine-related esters in –7), which are prone to enzymatic cleavage in vivo .
  • Toxic metabolites like hexa-TMS butanoic acid disrupt metabolic pathways, whereas the target compound’s role remains speculative .

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